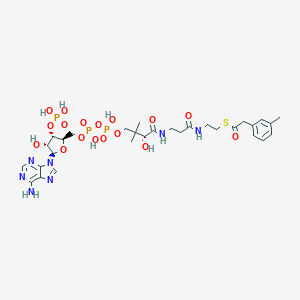

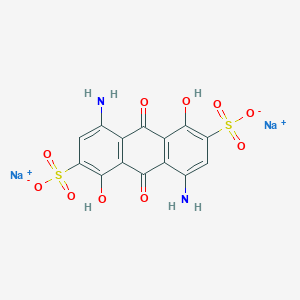

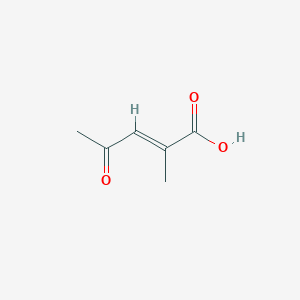

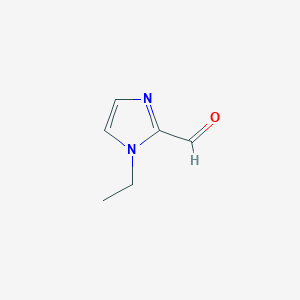

![molecular formula C8H5NO2 B039450 Furo[3,2-c]piridina-2-carbaldehído CAS No. 112372-07-3](/img/structure/B39450.png)

Furo[3,2-c]piridina-2-carbaldehído

Descripción general

Descripción

La N-metilnicotinamida es un metabolito de la nicotinamida, también conocida como niacinamida, que es una forma de vitamina B3. Este compuesto se produce en el hígado a través de la metilación de la nicotinamida por la enzima nicotinamida N-metiltransferasa. Se ha descubierto que la N-metilnicotinamida tiene varias actividades biológicas, incluidas propiedades antiinflamatorias, gastroprotectoras y vasoprotectoras .

Aplicaciones Científicas De Investigación

La N-metilnicotinamida tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto modelo para estudiar reacciones de metilación y cinética enzimática. En biología, se utiliza para investigar el papel del metabolismo de la nicotinamida en los procesos celulares. En medicina, se ha estudiado la N-metilnicotinamida por sus posibles efectos terapéuticos, incluidas sus propiedades antiinflamatorias y vasoprotectoras . Además, se utiliza en la industria cosmética como ingrediente en productos para el cuidado de la piel debido a sus efectos beneficiosos sobre la salud de la piel .

Mecanismo De Acción

El mecanismo de acción de la N-metilnicotinamida implica su interacción con varios objetivos moleculares y vías. Una de las vías clave es la regulación de la síntesis de prostaciclina, que desempeña un papel en los procesos trombolíticos e inflamatorios en el sistema cardiovascular . La N-metilnicotinamida también aumenta la biodisponibilidad del óxido nítrico en el endotelio, lo que contribuye a sus efectos vasoprotectores . Además, se ha demostrado que inhibe la trombosis dependiente de plaquetas a través de un mecanismo que implica la ciclooxigenasa-2 y la prostaciclina .

Métodos De Preparación

La N-metilnicotinamida se puede sintetizar a través de la metilación de la nicotinamida utilizando nicotinamida N-metiltransferasa. Esta reacción implica la transferencia de un grupo metilo desde la S-adenosil metionina a la nicotinamida, lo que resulta en la formación de N-metilnicotinamida y S-adenosil-L-homocisteína . Los métodos de producción industrial suelen implicar el uso de enzimas recombinantes para catalizar esta reacción en condiciones controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La N-metilnicotinamida experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la N-metilnicotinamida puede conducir a la formación de N-metil-2-piridona-5-carboxamida .

Comparación Con Compuestos Similares

La N-metilnicotinamida es similar a otros derivados metilados de la nicotinamida, como la N-metil-2-piridona-5-carboxamida y la N-metil-4-piridona-3-carboxamida. La N-metilnicotinamida es única en su capacidad para regular la síntesis de prostaciclina y aumentar la biodisponibilidad del óxido nítrico . Otros compuestos similares incluyen la metilamida del ácido nicotínico y la metilamida del nicotinilo, que también experimentan reacciones de metilación pero tienen diferentes actividades y propiedades biológicas .

Propiedades

IUPAC Name |

furo[3,2-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJAVMZSXDDNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348984 | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112372-07-3 | |

| Record name | Furo[3,2-c]pyridine-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112372-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic techniques were used to characterize Furo[3,2-c]pyridine-2-carbaldehyde in the study?

A1: The research utilized Raman, SERS (Surface-Enhanced Raman Spectroscopy), and UV-Vis (Ultraviolet-Visible) spectroscopy to investigate the spectroscopic properties of Furo[3,2-c]pyridine-2-carbaldehyde []. These techniques likely provided insights into the compound's vibrational modes, electronic transitions, and potential interactions with metallic surfaces in the case of SERS.

Q2: Beyond spectroscopic analysis, what other research areas were explored in the study of Furo[3,2-c]pyridine-2-carbaldehyde?

A2: The research encompassed a range of investigations including structural characterization, analysis of chemical reactivity, topological studies, and exploration of its electronic properties []. Additionally, the study delved into the antiviral potential of Furo[3,2-c]pyridine-2-carbaldehyde.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

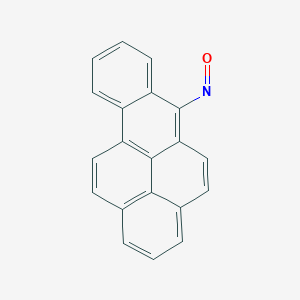

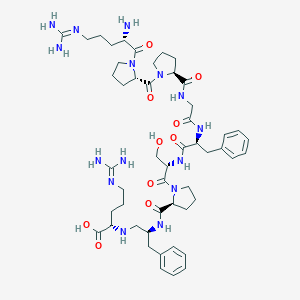

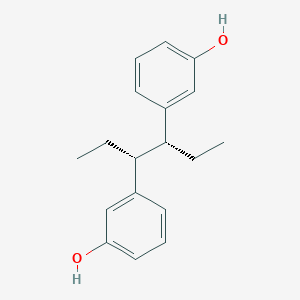

![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)